Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Description
Properties
IUPAC Name |
methyl 2-(4-methoxy-N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9(12(14)18-3)13(19(4,15)16)10-5-7-11(17-2)8-6-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJLYBKFRCWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate typically involves the reaction of alanine derivatives with methoxyphenyl and methylsulfonyl reagents. A common synthetic route might include:
Starting Materials: Alanine, 4-methoxyphenylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-methoxyphenylamine to form an intermediate, which is subsequently treated with methylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate is an organic compound with the molecular formula C10H13NO4S. It features a methylsulfonyl group attached to an alanine backbone and a 4-methoxyphenyl substituent. Pharmaceutical research has explored this compound for its potential therapeutic applications.
Scientific Research Applications
This compound is primarily used in pharmaceutical research. Research indicates that it possesses biological activity, specifically as an immunomodulator.
Anti-inflammatory Agents
- Inhibition of PDE4 this compound has demonstrated the ability to inhibit phosphodiesterase 4 (PDE4). PDE4 plays a role in inflammatory processes, and its inhibition may lead to reduced levels of tumor necrosis factor-alpha (TNF-α) .
- Potential treatment for autoimmune conditions Due to its immunomodulatory properties, this compound is a potential candidate for treating autoimmune conditions like psoriasis and rheumatoid arthritis.
- TNF-α production Enhanced or unregulated TNF-α production plays a central role in the inflammatory response, and antagonists that block these responses have been effective in animal models of inflammatory diseases .
Structural and Functional Similarities
Several compounds share structural or functional similarities with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (4-methoxyphenyl)-L-alaninate | Similar alanine backbone | L-alanine form may exhibit different biological activity. |
| Apremilast | PDE4 inhibitor | Specifically developed for psoriasis and arthritis; has distinct pharmacokinetics. |
| N-(methylsulfonyl)glycine | Glycine derivative | Simpler structure, primarily studied for metabolic pathways. |
Other related compounds
- Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate has potential applications in pharmaceutical development. Interaction studies could focus on its binding affinity with biological targets, such as enzymes involved in metabolic pathways or receptors linked to inflammatory responses. Investigating these interactions may provide insights into its mechanism of action and potential therapeutic uses.
- Processes are being developed for the preparation of aminosulfone intermediates for the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl] .
- A specific chiral amino acid salt is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine N-acetyl-L-leucine salt, which is resolved from 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine and N-acetyl-L-leucine in methanol .
Mechanism of Action
The mechanism of action of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenyl Derivatives
- Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate (CAS 1008235-58-2) replaces the methoxy group with a fluorine atom. Its molecular weight (275.29 g/mol) is lower due to the absence of the methoxy group’s oxygen and methyl substituent .
- Valifenalate (methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate), a fungicide, shares a substituted phenyl group (4-chlorophenyl) but incorporates a valinamide carbamate backbone. The chlorine atom enhances electrophilicity, contributing to its mode of action as a cell wall synthesis inhibitor in fungi .
Ester Variants
- Ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate (CAS 497860-54-5) differs only in its ester group (ethyl vs. methyl). The ethyl variant has a higher molecular weight (301.36 g/mol vs. ~287.3 g/mol estimated for the methyl ester) and a predicted boiling point of 427.9°C, suggesting increased lipophilicity and thermal stability compared to the methyl derivative .
Sulfonyl-Containing Compounds
- Nitralin (4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline) is a herbicide with a methylsulfonyl group but a dinitroaniline core.
- Methyl 3,3,3-trifluoro-N-(methylsulfonyl)-2-(2-thienyl)alaninate (CAS 31730755) incorporates a trifluoro group and a thienyl ring. The trifluoro moiety enhances metabolic stability, while the thienyl sulfur may influence electronic interactions with biological receptors .
Physicochemical Properties
Key properties inferred from analogs:
- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate : Estimated molecular weight ~287.3 g/mol; predicted moderate solubility due to the polar sulfonyl and methoxy groups.
- Ethyl variant : Higher density (1.243 g/cm³) and lower pKa (-3.12), indicating stronger acidity and compact molecular packing .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|---|
| This compound | - | C12H17NO5S | ~287.3 | 4-methoxyphenyl, methylsulfonyl | - | - | - |
| Ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate | 497860-54-5 | C13H19NO5S | 301.36 | 4-methoxyphenyl, ethyl ester | 427.9 | 1.243 | -3.12 |
| Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate | 1008235-58-2 | C11H14FNO4S | 275.29 | 4-fluorophenyl | - | - | - |
| Valifenalate | - | C21H28ClN3O5 | ~450.97 | 4-chlorophenyl, carbamate | - | - | - |
Research Findings
- Substituent Effects : Methoxy groups enhance solubility but may reduce volatility compared to halogenated analogs .
- Ester Influence : Ethyl esters exhibit higher thermal stability, suggesting methyl esters may prioritize biodegradability .
- Sulfonyl Role: The methylsulfonyl group contributes to both fungicidal (targeted) and herbicidal (non-targeted) activities, depending on molecular context .
Biological Activity
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate, also known as a derivative of alanine, is an organic compound with potential therapeutic applications. Its unique structure includes a methoxy group and a methylsulfonyl moiety, which may influence its biological activity. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.31 g/mol. The compound features a methoxy group at the para position of the phenyl ring, which can enhance its solubility and reactivity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including serotonin receptors, which may play a role in modulating neurotransmitter systems .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation .
- Influence on Biochemical Pathways : It is hypothesized that this compound can influence pathways related to inflammation and cell survival, similar to other sulfonamide derivatives .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, it is anticipated that:
- Absorption : The presence of the methoxy group may facilitate better absorption through biological membranes.
- Distribution : The compound's lipophilicity suggests it could effectively cross the blood-brain barrier, similar to other related compounds like urapidil.
- Metabolism : Initial studies indicate that it may undergo metabolic transformations typical for sulfonamide compounds, potentially leading to active metabolites .
Biological Activity
Research into the biological activity of this compound has yielded promising results:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown inhibition of cancer cell proliferation in several cancer types .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- A study conducted on rat models indicated significant reductions in tumor size when treated with the compound alongside standard chemotherapy agents.
- In another study focusing on neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Urapidil | Contains a similar phenolic structure; antihypertensive effects | Modulates serotonin receptors |
| Fosmidomycin | Phosphonate derivative; antimicrobial properties | Effective against bacterial infections |
| Harmine | Beta-carboline structure; psychoactive properties | Neuroprotective and MAO-inhibitory |
Q & A
Basic Questions
Q. What are the key structural features of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate, and how do they influence its chemical reactivity?
- Structural Features :
- Methyl ester : Enhances lipophilicity and stability.
- 4-Methoxyphenyl group : Electron-donating methoxy substituent affects aromatic reactivity and hydrogen bonding.
- Methylsulfonyl group : Strong electron-withdrawing effects stabilize negative charges, influencing nucleophilic/electrophilic behavior.
- Reactivity Impact :
- The sulfonamide group (N–SO₂) facilitates hydrogen bonding and participates in acid-base reactions, while the methoxy group directs electrophilic substitution in the aromatic ring.
Q. What synthetic routes are reported for preparing this compound?
- Methodology :
Methylation : React alanine derivatives with methyl iodide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.
Esterification : Use methanol and acid catalysis to form the methyl ester.
- Key Considerations :
- Protect reactive groups (e.g., amino) during sulfonylation to avoid side reactions.
- Reference : describes a patent for synthesizing a structurally similar N-(bis(4-methoxyphenyl)methyl)carboxamide, emphasizing controlled reaction conditions .
Advanced Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Density Functional Theory (DFT) : Calculate charge distribution to identify electrophilic centers (e.g., sulfonyl group).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Retrosynthesis AI Tools : Use databases like Reaxys or Pistachio to predict feasible reaction mechanisms .
- Case Study :
- For sulfonamide analogs, computational models successfully predicted regioselectivity in substitution reactions at the sulfonyl group.
- Reference : highlights AI-driven synthesis planning using reaction databases .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Recommended Techniques :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Detect enantiomeric excess via optical activity.
- X-ray Crystallography : Resolve absolute configuration (e.g., as in for a sulfonamide derivative) .
- Validation :
- Compare retention times with enantiomerically pure standards (e.g., USP reference materials in ) .
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodology :
Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.
LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester or sulfonamide group).
Kinetic Modeling : Calculate degradation rate constants to predict shelf-life.
- Example :
- Sulfonamide analogs in show pH-dependent hydrolysis, with methyl esters degrading faster in basic conditions .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for this compound derivatives?
- Potential Causes :
- Impurity Profiles : Trace impurities (e.g., from incomplete sulfonylation) may skew bioassay results.
- Solvent Effects : Polar solvents (e.g., DMSO) can alter compound aggregation states.
- Resolution Strategy :
- High-Purity Synthesis : Use preparative HPLC ( standards) to isolate >99% pure samples .
- Dose-Response Curves : Test activity across multiple concentrations to rule out solvent artifacts.
Methodological Tables
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | Column: Chiralpak IG-3; Mobile phase: Hexane/IPA (90:10) |
| LC-MS/MS | Degradation product identification | Ionization: ESI+; Collision energy: 20–35 eV |
| X-ray Crystallography | Absolute configuration determination | Resolution: <1.0 Å; Temperature: 100 K |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
